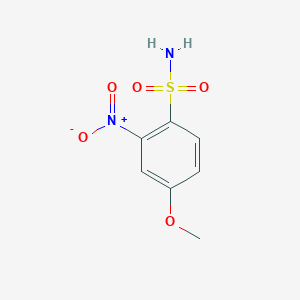

4-Methoxy-2-nitrobenzenesulfonamide

Overview

Description

4-Methoxy-2-nitrobenzenesulfonamide (also known as NBS-242) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has a sulfonamide group that can act as a hydrogen bond acceptor, and a nitro group that can act as a hydrogen bond donor. These properties make it an excellent candidate for use in drug design and development.

Scientific Research Applications

Synthesis of Secondary Amines

4-Methoxy-2-nitrobenzenesulfonamide is notably used in the synthesis of secondary amines. This process involves the conversion of primary amines to their corresponding 2- and 4-nitrobenzenesulfonamides, which then undergo alkylation to yield N-alkylated sulfonamides. These sulfonamides can be deprotected to produce secondary amines in high yields, leveraging reactions like the Mitsunobu reaction or conventional methods. This approach provides an efficient pathway for the synthesis of a variety of secondary amines, showcasing the versatility of this compound in synthetic chemistry (Fukuyama et al., 1995); (Kurosawa et al., 2003).

Solid-Phase Synthesis

The compound is instrumental in solid-phase synthesis, where polymer-supported benzenesulfonamides prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride are used as key intermediates. These intermediates facilitate various chemical transformations, including rearrangements to yield diverse privileged scaffolds. This application highlights its role in creating complex molecular structures in a controlled and efficient manner (Fülöpová & Soural, 2015).

Electrochemical Studies

Electrochemical studies have explored the reduction processes of 2-nitrobenzenesulfonamide and 4-nitrobenzenesulfonamide, providing insights into their behavior under various conditions. These studies have shown that these compounds undergo reduction signals, leading to the formation of anion radicals and dianion radicals. Such research is vital for understanding the electrochemical properties and potential applications of these compounds in various fields, including materials science and electrochemistry (Pérez-Jiménez & Frontana, 2012).

Synthesis of Complex Molecules

This compound plays a significant role in the synthesis of complex molecules. For instance, it has been used in the preparation of precursors for “Acid Alizarin Violet N” derivatives. This involves a series of steps including chlorosulfonation, hydrolysis, reduction, and coupling reactions, illustrating its utility in multi-step synthetic processes (Katritzky et al., 1993).

Enzyme Inhibition

In medicinal chemistry, derivatives of this compound have been utilized in the development of inhibitors for enzymes like carbonic anhydrases. These studies contribute to the discovery of new drugs and therapeutic agents, demonstrating the compound's relevance in pharmaceutical research (Sapegin et al., 2018).

Corrosion Inhibition

In materials science, derivatives of this compound have been investigated for their potential as corrosion inhibitors, particularly for iron. Studies in this area involve quantum chemical calculations and molecular dynamics simulations to understand the adsorption and inhibition properties of these compounds, contributing to the development of more effective corrosion prevention strategies (Kaya et al., 2016).

Properties

IUPAC Name |

4-methoxy-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5S/c1-14-5-2-3-7(15(8,12)13)6(4-5)9(10)11/h2-4H,1H3,(H2,8,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELAWMCOLMMBNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588447 | |

| Record name | 4-Methoxy-2-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81792-84-9 | |

| Record name | 4-Methoxy-2-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

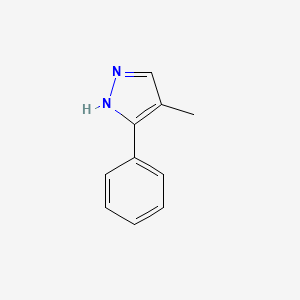

![[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine](/img/structure/B3022488.png)

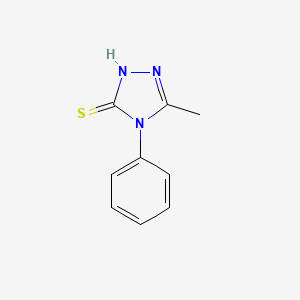

![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3022494.png)

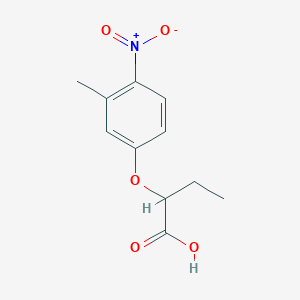

![6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022496.png)

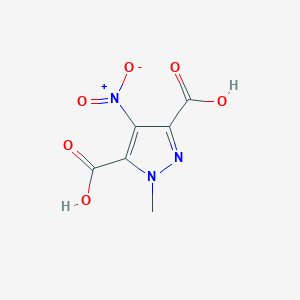

![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride](/img/structure/B3022504.png)